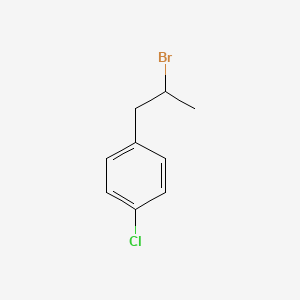

1-(2-Bromopropyl)-4-chlorobenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10BrCl |

|---|---|

Molecular Weight |

233.53 g/mol |

IUPAC Name |

1-(2-bromopropyl)-4-chlorobenzene |

InChI |

InChI=1S/C9H10BrCl/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 |

InChI Key |

YBQSVDAPZXIABC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Bromopropyl 4 Chlorobenzene

Direct and Indirect Synthetic Routes to 1-(2-Bromopropyl)-4-chlorobenzene

The preparation of this compound can be achieved through several direct and indirect pathways, starting from readily available materials. The choice of route often depends on the desired purity, scale, and the availability of starting materials and reagents.

Regioselective Synthesis Strategies

Regioselectivity is a key consideration in the synthesis of this compound to ensure the correct positioning of the bromo substituent on the propyl chain.

One plausible indirect route begins with the Friedel-Crafts acylation of chlorobenzene (B131634) with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 4-chloropropiophenone. The subsequent reduction of the ketone to the corresponding alcohol, 1-(4-chlorophenyl)propan-1-ol, can be achieved using a reducing agent like sodium borohydride. The final step would be the conversion of this alcohol to the target bromide.

Alternatively, a direct approach involves the bromination of 1-(4-chlorophenyl)propane. The regioselectivity of this reaction is crucial. Free radical bromination of alkylbenzenes typically shows a high selectivity for the benzylic position due to the stability of the resulting benzylic radical. In the case of 1-(4-chlorophenyl)propane, this would lead to the formation of 1-bromo-1-(4-chlorophenyl)propane rather than the desired 2-bromo isomer. However, under different conditions, such as electrophilic bromination, the outcome might be altered, though this is less common for side-chain halogenation.

A more controlled method to achieve the desired regioselectivity would be through the anti-Markovnikov hydrobromination of 1-(4-chlorophenyl)prop-1-ene. The starting alkene can be synthesized from 4-chlorobenzaldehyde (B46862) via a Wittig reaction with an appropriate phosphorus ylide. The hydrobromination can then be carried out using HBr in the presence of peroxides (radical conditions) to favor the formation of the 2-bromo product.

Another regioselective strategy starts from 4-chloroacetophenone. A Grignard reaction with methylmagnesium bromide would yield 2-(4-chlorophenyl)propan-2-ol. Subsequent dehydration would lead to 1-(4-chlorophenyl)prop-1-ene, which can then undergo the anti-Markovnikov hydrobromination as described above.

The bromination of propane (B168953) derivatives can exhibit selectivity based on the reaction conditions. For instance, light-induced chlorination of propane yields a mixture of 1-chloropropane (B146392) and 2-chloropropane, with the latter being slightly favored. libretexts.orgpressbooks.pub Bromination is generally more selective than chlorination. libretexts.org

Here is a table summarizing potential regioselective strategies:

| Starting Material | Key Transformation | Intermediate(s) | Final Step | Regioselectivity Control |

| Chlorobenzene | Friedel-Crafts Acylation | 4-Chloropropiophenone | Reduction and Bromination | Not directly controlled in bromination |

| 1-(4-chlorophenyl)propane | Radical Bromination | - | Direct Bromination | Favors benzylic position (isomer) |

| 4-Chlorobenzaldehyde | Wittig Reaction | 1-(4-Chlorophenyl)prop-1-ene | Anti-Markovnikov Hydrobromination | Peroxide-initiated radical addition |

| 4-Chloroacetophenone | Grignard Reaction | 2-(4-Chlorophenyl)propan-2-ol | Dehydration and Hydrobromination | Peroxide-initiated radical addition |

Stereoselective Approaches in the Preparation of this compound

The 2-bromopropyl group in the target molecule contains a stereocenter, meaning that enantiomerically enriched or pure forms of this compound could exist. Stereoselective synthesis would require the use of chiral reagents or catalysts.

One approach to achieve stereoselectivity would involve the asymmetric reduction of 4-chloropropiophenone to produce a chiral 1-(4-chlorophenyl)propan-1-ol. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral alcohol can then be converted to the corresponding bromide, often with inversion of configuration depending on the reaction mechanism (e.g., via an SN2 reaction).

Another strategy could involve the kinetic resolution of a racemic mixture of 1-(4-chlorophenyl)propan-2-ol. This alcohol could be prepared by the hydration of 1-(4-chlorophenyl)prop-1-ene. A chiral catalyst could then be used to selectively react with one enantiomer of the alcohol, leaving the other enantiomer unreacted and thus enriched. The enriched alcohol can then be converted to the desired chiral bromide.

One-Pot and Multicomponent Synthesis Techniques

One-pot and multicomponent reactions offer advantages in terms of efficiency, reduced waste, and operational simplicity. A potential one-pot synthesis of this compound could involve the in-situ generation of a key intermediate that is then directly converted to the final product without isolation.

For example, a one-pot procedure could be designed starting from 4-chloropropiophenone. The ketone could first be reduced to the corresponding alcohol, and then a brominating agent could be added to the same reaction vessel to convert the alcohol to the bromide. This would eliminate the need for purification of the intermediate alcohol.

Multicomponent reactions, where three or more reactants combine in a single operation, could also be envisioned. google.com However, a specific multicomponent reaction for the direct synthesis of this compound is not well-documented. A plausible, though speculative, approach might involve a reaction between chlorobenzene, a three-carbon component, and a bromine source under catalytic conditions.

Catalytic Systems in the Synthesis of this compound and its Precursors

Catalysis is fundamental to many of the synthetic transformations discussed, enabling reactions that would otherwise be inefficient or non-selective.

Transition Metal-Catalyzed Coupling Reactions Relevant to Bromopropyl- and Chlorobenzene Moieties

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. mdpi.com While not directly applicable to the final bromination step, they are highly relevant for the synthesis of the carbon skeleton of the precursors.

For instance, a Suzuki-Miyaura coupling could be employed to connect a 4-chlorophenylboronic acid with a suitable bromopropyl-containing coupling partner. However, the presence of the bromo group on the propyl chain might interfere with the coupling reaction. A more viable approach would be to first construct the 1-(4-chlorophenyl)propane skeleton and then introduce the bromine atom.

The Heck reaction provides a method to couple aryl halides with alkenes. mdpi.com For example, 4-chlorobromobenzene could be coupled with propene in the presence of a palladium catalyst to form 1-(4-chlorophenyl)prop-1-ene. This intermediate can then be converted to the target compound as described earlier.

The following table presents examples of relevant transition metal-catalyzed reactions:

| Reaction Name | Catalyst | Reactants | Product | Relevance to Synthesis |

| Suzuki-Miyaura | Palladium complexes | Aryl boronic acid and alkyl halide | Aryl-alkyl compound | Construction of the carbon skeleton |

| Heck Reaction | Palladium complexes | Aryl halide and alkene | Substituted alkene | Synthesis of alkene precursor |

| Negishi Coupling | Palladium or Nickel complexes | Organozinc reagent and aryl halide | Aryl-alkyl compound | Construction of the carbon skeleton |

Photoredox Catalysis for C-H Halogenation and Related Transformations

Photoredox catalysis, utilizing visible light to drive chemical reactions, has emerged as a mild and powerful tool in organic synthesis. nih.govdoaj.org This methodology is particularly relevant for the halogenation of organic molecules. nih.govdoaj.orgresearchgate.netnih.govbeilstein-journals.org

Visible-light photoredox catalysis can be used for the bromination of alkylarenes. nih.gov In a typical setup, a photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and initiates a single-electron transfer process. This can lead to the generation of a bromine radical from a suitable bromine source like N-bromosuccinimide (NBS) or carbon tetrabromide (CBr4). nih.gov This bromine radical can then selectively abstract a hydrogen atom from the alkyl chain of a precursor like 1-(4-chlorophenyl)propane. The resulting carbon-centered radical then reacts with another bromine source to form the final product. The regioselectivity of such reactions can often be controlled by the stability of the radical intermediate.

This approach offers a potentially milder alternative to traditional radical bromination methods that often require harsh conditions like high temperatures or UV irradiation.

Optimizing Catalyst Efficiency and Selectivity

The synthesis of this compound from 1-chloro-4-propylbenzene (B1580988) via benzylic bromination is a reaction where catalyst choice is paramount to achieving high efficiency and selectivity. The primary goal is to selectively introduce a bromine atom at the secondary (C2) position of the propyl chain, as this position is activated by the adjacent benzene (B151609) ring.

The reaction typically proceeds via a free-radical mechanism, often initiated by light or a radical initiator. However, catalysts can significantly influence the reaction's course. Lewis acids are known to catalyze benzylic brominations. For instance, zirconium(IV) chloride has been shown to be a highly effective catalyst for benzylic bromination when using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source, proceeding efficiently under mild conditions. rsc.org More recently, iron-catalyzed benzylic C-H bromination has emerged as a practical and site-selective method. acs.orgreddit.com These iron catalysts, such as iron(II) bromide (FeBr₂), can activate N-bromosuccinimide (NBS) to generate the reactive bromine species. reddit.com

Selectivity in this reaction is governed by the relative stability of the possible radical intermediates. Abstraction of a hydrogen atom from the C2 position of the propyl chain generates a secondary benzylic radical, which is stabilized by resonance with the benzene ring. Abstraction from the C1 position would yield a less stable primary radical, and from the C3 position, a primary radical with no benzylic stabilization. Therefore, the formation of the secondary radical is kinetically favored, leading to this compound as the major product. The presence of the electron-withdrawing chloro group on the benzene ring deactivates the ring towards electrophilic attack but has a less pronounced effect on the stability of the benzylic radical compared to the difference between a primary and a secondary radical.

The efficiency of the catalyst is measured by its ability to promote the reaction at low concentrations (low catalyst loading) and to be recycled and reused without significant loss of activity. Iron catalysts are particularly advantageous in this regard due to their low cost and low toxicity compared to other metals. acs.orgreddit.com

Table 1: Comparison of Catalytic Systems for Benzylic Bromination | Catalyst System | Brominating Agent | Typical Substrate | Key Advantages | Ref. | | :--- | :--- | :--- | :--- | :--- | | Iron(II) bromide (FeBr₂) | N-Bromosuccinimide (NBS) | Alkylarenes | High site-selectivity, mild conditions, low catalyst loading, scalable. acs.orgreddit.com | | Zirconium(IV) chloride (ZrCl₄) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Alkylarenes | High catalytic activity, proceeds via a radical pathway, avoids ring bromination. rsc.org | | Indium(III) chloride (InCl₃) | N-Bromosuccinimide (NBS) | Toluene derivatives | Water-tolerant, suitable for continuous flow, good yields and selectivity. libretexts.org | | Copper(I) chloride/Bis(oxazoline) | N-Fluorobenzenesulfonimide (NFSI) / KCl | Alkylarenes | High benzylic selectivity for chlorination, adaptable for other halogens. nih.gov | | Photochemical (Visible Light) | N-Bromosuccinimide (NBS) | Toluene derivatives | Avoids chemical radical initiators, proceeds at room temperature, robust in continuous flow. capes.gov.br |

Note: The data in this table is based on research on various alkylarene substrates and serves to illustrate the types of catalysts applicable to the synthesis of this compound.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. This involves careful consideration of solvents, maximizing atom economy, and minimizing waste.

Solvent Selection and Solvent-Free Methodologies

Historically, benzylic brominations using NBS were often carried out in chlorinated solvents like carbon tetrachloride (CCl₄). researchgate.net However, due to its toxicity, carcinogenicity, and ozone-depleting properties, CCl₄ is no longer a suitable solvent for chemical synthesis. acs.orgresearchgate.net Green chemistry principles demand the use of safer, more environmentally benign solvents.

Research has identified several greener alternatives for benzylic bromination. Acetonitrile has been shown to be an effective and more environmentally friendly solvent for these reactions, sometimes even proceeding without the need for a radical initiator. researchgate.netresearchgate.net Methyl acetate (B1210297) (MeOAc) is another excellent green solvent alternative, offering comparable or even better yields than CCl₄ in some cases. rsc.org Other solvents, such as di-tert-butyl carbonate or diethyl carbonate, have also been proposed as greener options. reddit.com Furthermore, performing reactions under solvent-free conditions, where possible, represents an ideal green chemistry approach, as it completely eliminates solvent-related waste and hazards. acs.org

Table 2: Comparison of Solvents for Benzylic Bromination | Solvent | Key Properties and Considerations | Environmental/Safety Profile | Ref. | | :--- | :--- | :--- | :--- | | Carbon Tetrachloride (CCl₄) | Traditional solvent, good solubility for reactants. | Highly toxic, carcinogenic, ozone-depleting, environmentally persistent. researchgate.net | | Acetonitrile (CH₃CN) | Good alternative, allows for photochemical activation. | Less toxic than CCl₄, biodegradable, but still a volatile organic compound. researchgate.netresearchgate.net | | Methyl Acetate (MeOAc) | Environmentally benign, can be used without an initiator. | Readily biodegradable, low toxicity, considered a green solvent. rsc.org | | (Trifluoromethyl)benzene | Replacement for conventional solvents. | Less toxic than CCl₄, but a fluorinated solvent with potential for persistence. researchgate.net | | Ionic Liquids | Can act as both solvent and catalyst, recyclable. | Low volatility, but toxicity and biodegradability can vary and must be assessed. researchgate.net |

Atom Economy and Waste Reduction in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comrsc.org The formula for calculating percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org

For the synthesis of this compound from 1-chloro-4-propylbenzene and N-bromosuccinimide (NBS), the reaction is a substitution.

C₉H₁₁Cl + C₄H₄BrNO₂ → C₉H₁₀BrCl + C₄H₅NO₂

The desired product is this compound (C₉H₁₀BrCl), and the co-product is succinimide (B58015) (C₄H₅NO₂).

Theoretical Atom Economy Calculation:

Molecular Weight of 1-chloro-4-propylbenzene (C₉H₁₁Cl): 154.63 g/mol

Molecular Weight of N-Bromosuccinimide (C₄H₄BrNO₂): 177.98 g/mol

Molecular Weight of this compound (C₉H₁₀BrCl): 233.53 g/mol

Molecular Weight of Succinimide (C₄H₅NO₂): 99.09 g/mol

Sum of Molecular Weights of Reactants = 154.63 + 177.98 = 332.61 g/mol

% Atom Economy = (233.53 / 332.61) x 100 ≈ 70.2%

Waste reduction in this synthesis also involves minimizing the use of excess reagents, recycling catalysts, and choosing reaction pathways that avoid the formation of other byproducts, such as dibrominated compounds or products of aromatic bromination. saskoer.ca The use of highly selective catalysts, as discussed in section 2.2.3, is a key strategy for waste reduction.

Purification and Isolation Methodologies in Synthetic Research

The purification of this compound from the crude reaction mixture presents a significant challenge, primarily due to the likely presence of its constitutional isomer, 1-(1-bromopropyl)-4-chlorobenzene, as well as unreacted starting material and potential byproducts like dibrominated compounds. The separation of these closely related compounds requires efficient purification techniques.

The most common and effective method for separating isomers in a research setting is column chromatography . This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) and their solubility in a mobile phase (the eluent). The polarity difference between the primary bromide (1-bromo isomer) and the secondary bromide (2-bromo isomer) is typically sufficient to allow for their separation using an appropriate solvent system, such as a mixture of hexane (B92381) and ethyl acetate.

Distillation is another potential method for purification, particularly on a larger scale. However, the boiling points of the isomeric bromides are likely to be very close, which would necessitate the use of fractional distillation with a high-efficiency column to achieve good separation. chemicalbook.com

More advanced techniques may also be employed. For instance, specialized adsorptive materials, such as modified pillararenes, have shown exceptional efficiency in separating 1- and 2-bromoalkane isomers. youtube.com While not a routine laboratory method, this highlights the ongoing research into novel separation technologies.

The identity and purity of the isolated this compound would be confirmed using a combination of spectroscopic methods, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This is the most powerful tool for distinguishing between the 1-bromo and 2-bromo isomers. The chemical shifts and splitting patterns of the protons and carbons on the propyl chain will be distinct for each isomer.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound and its fragmentation pattern, which can help to confirm the structure.

Infrared (IR) Spectroscopy: This can confirm the presence of the aromatic ring and the C-Br and C-Cl bonds.

Table 3: Summary of Purification and Isolation Methodologies

| Technique | Principle of Separation | Applicability and Remarks |

|---|---|---|

| Column Chromatography | Differential adsorption based on polarity. | Highly effective for separating isomers on a lab scale. Choice of stationary and mobile phases is critical. |

| Fractional Distillation | Difference in boiling points. | Suitable for larger quantities, but may be difficult if boiling points of isomers are very close. chemicalbook.com |

| Preparative HPLC | High-resolution separation based on differential partitioning between stationary and mobile phases. | Can provide very high purity but is often more expensive and lower capacity than column chromatography. |

| Crystallization | Difference in solubility at varying temperatures. | Only effective if the desired product is a solid and a suitable crystallization solvent can be found. |

Reactivity and Reaction Mechanisms of 1 2 Bromopropyl 4 Chlorobenzene

Nucleophilic Substitution Reactions Involving the Bromopropyl Moiety

The presence of a bromine atom on a secondary carbon atom makes the propyl side chain a key site for nucleophilic substitution reactions. These reactions involve the replacement of the bromide leaving group by a nucleophile. The specific mechanism of this substitution is highly dependent on the reaction conditions.

SN1 and SN2 Mechanistic Pathways

1-(2-Bromopropyl)-4-chlorobenzene features a secondary alkyl halide, a substrate class that can undergo nucleophilic substitution through either a unimolecular (SN1) or bimolecular (SN2) pathway. The prevailing mechanism is determined by factors such as the nature of the nucleophile, the solvent, and the temperature. youtube.compressbooks.pub

The SN2 (Bimolecular Nucleophilic Substitution) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. youtube.com This backside attack results in an inversion of stereochemistry at the reaction center. youtube.com For this pathway to be efficient, the nucleophile must be strong, and the solvent should be polar aprotic to solvate the accompanying cation without hindering the nucleophile's reactivity. pressbooks.pub

The SN1 (Unimolecular Nucleophilic Substitution) mechanism proceeds through a two-step process. The first and rate-determining step is the spontaneous departure of the leaving group to form a secondary carbocation intermediate. youtube.com This intermediate is then rapidly attacked by a nucleophile in the second step. Because the carbocation is planar, the nucleophile can attack from either face, leading to a mixture of enantiomers (racemization) if the carbon is chiral. pressbooks.pub This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize both the departing leaving group and the carbocation intermediate. pressbooks.pubyoutube.com

Table 1: Conditions Favoring SN1 vs. SN2 for this compound

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Substrate | Secondary (Carbocation can form) | Secondary (Accessible to attack) |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, I⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of Configuration |

Influence of Steric and Electronic Factors on Reactivity

Both steric and electronic effects significantly modulate the reactivity of the bromopropyl group.

Steric Factors: The SN2 pathway is highly sensitive to steric hindrance. libretexts.org In this compound, the electrophilic carbon is bonded to a methyl group and a chlorobenzyl group. While less hindered than a tertiary carbon, the bulky chlorobenzyl group can partially shield the carbon from backside attack by a nucleophile, slowing the rate of SN2 reactions compared to a less substituted primary halide. libretexts.org For the SN1 pathway, steric hindrance can accelerate the reaction by relieving steric strain as the molecule moves from a crowded sp³-hybridized state to a planar sp²-hybridized carbocation.

Electronic Factors: The electronic nature of the substituents influences the stability of intermediates and transition states. The chlorobenzene (B131634) ring is an electron-withdrawing group due to the inductive effect of the chlorine atom. This effect can slightly destabilize the developing positive charge in the SN1 transition state, potentially slowing the reaction. However, the adjacent phenyl ring can also offer some resonance stabilization to a carbocation, although this effect is less pronounced for a secondary carbocation compared to a benzylic one. In an SN2 reaction, the electron-withdrawing nature of the ring makes the electrophilic carbon slightly more positive and thus more attractive to an incoming nucleophile.

Electrophilic Aromatic Substitution Reactions on the Chlorobenzene Ring

The chlorobenzene portion of the molecule can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution are controlled by the two substituents already present: the chloro group and the 2-bromopropyl group. wikipedia.org

Regioselectivity and Directing Effects of Substituents

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. youtube.com This is known as the directing effect.

Chloro Group: Halogens like chlorine are classified as deactivating, ortho-, para-directors. pressbooks.publibretexts.org They withdraw electron density from the ring through induction, making the ring less reactive than benzene itself (deactivating). wikipedia.org However, they possess lone pairs of electrons that can be donated through resonance, which stabilizes the carbocation intermediate (the arenium ion) when the attack occurs at the ortho or para positions. libretexts.orgorganicchemistrytutor.com

Alkyl Group (2-Bromopropyl): Alkyl groups are activating, ortho-, para-directors. libretexts.orgyoutube.com They donate electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive than benzene (activating). youtube.com This electron donation also preferentially stabilizes the arenium ion for ortho and para attack. libretexts.org

When both groups are present, their combined effects govern the reaction's regioselectivity. The activating alkyl group makes the ring more reactive than chlorobenzene alone. Both groups direct incoming electrophiles to the positions ortho and para to themselves. The positions ortho to the alkyl group are meta to the chloro group, and the position para to the alkyl group is ortho to the chloro group. The directing effects reinforce each other to guide the electrophile to the carbon atoms that are ortho to the alkyl group and meta to the chloro group. Steric hindrance from the propyl chain might disfavor substitution at the ortho position closest to it, potentially making the other ortho position (which is also para to the chlorine) the most favored site of substitution.

Table 2: Directing Effects of Substituents on the Aromatic Ring

| Substituent | Type | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Preference |

|---|---|---|---|---|---|

| -Cl | Halogen | Withdrawing (-I) | Donating (+M) | Deactivating | Ortho, Para |

| -CH(Br)CH₂CH₃ | Alkyl | Donating (+I) | None | Activating | Ortho, Para |

Mechanistic Insights into Aromatic Halogenation and Derivatization

Aromatic halogenation, such as bromination or chlorination, is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.com The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. ucalgary.calumenlearning.com

The mechanism proceeds in three main steps: masterorganicchemistry.comucalgary.ca

Activation of the Electrophile: The halogen (e.g., Br₂) reacts with the Lewis acid catalyst to form a highly electrophilic complex (e.g., Br-Br-FeBr₃), which effectively acts as a source of a halonium ion (Br⁺). youtube.comlibretexts.org

Nucleophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the activated electrophile. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.orguci.edu The stability of this intermediate is enhanced when the positive charge can be delocalized onto the positions ortho and para to the electron-donating substituents. organicchemistrytutor.com

Deprotonation: A weak base, such as the FeBr₄⁻ complex, removes a proton from the sp³-hybridized carbon of the arenium ion. libretexts.org This step restores the aromaticity of the ring and yields the final substituted product, regenerating the Lewis acid catalyst. masterorganicchemistry.com

Elimination Reactions and Formation of Unsaturated Intermediates

Competing with the nucleophilic substitution reactions at the secondary carbon are elimination reactions (E1 and E2). These reactions result in the formation of an alkene by removing the bromine atom and a proton from an adjacent carbon. youtube.com

The E2 (Bimolecular Elimination) mechanism is a concerted process favored by strong, bulky bases (e.g., potassium tert-butoxide). The base removes a proton from a carbon adjacent to the leaving group, while simultaneously the C-Br bond breaks and a π-bond forms.

The E1 (Unimolecular Elimination) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. youtube.com Following the formation of the carbocation, a weak base (often the solvent) removes an adjacent proton to form the double bond. This pathway competes directly with the SN1 reaction, especially at higher temperatures.

For this compound, elimination can lead to two possible unsaturated products:

1-chloro-4-(prop-1-en-2-yl)benzene

1-chloro-4-(prop-1-enyl)benzene

The regioselectivity of the elimination is generally governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. In this case, 1-chloro-4-(prop-1-enyl)benzene would be the expected major product under thermodynamic control.

E1 and E2 Mechanistic Studies

Elimination reactions, specifically E1 (unimolecular elimination) and E2 (bimolecular elimination), are fundamental transformations for alkyl halides like this compound, leading to the formation of alkenes. The preferred pathway, E1 or E2, is influenced by factors such as the structure of the substrate, the strength of the base, the nature of the solvent, and the temperature.

For a secondary alkyl halide such as this compound, both E1 and E2 mechanisms are possible.

E1 Mechanism: This two-step mechanism proceeds through a carbocation intermediate. The first step, the slow, rate-determining step, involves the departure of the leaving group (bromide) to form a secondary carbocation. This is followed by a fast step where a weak base abstracts a proton from an adjacent carbon, leading to the formation of a double bond. E1 reactions are favored by weak bases and protic solvents, which can stabilize the carbocation intermediate. youtube.comyoutube.com In the case of this compound, the intermediate would be a 1-(4-chlorophenyl)propyl-2-yl cation. Rearrangements of the carbocation are possible to form a more stable carbocation, which can lead to a mixture of alkene products.

E2 Mechanism: This is a one-step, concerted reaction where a strong base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, while simultaneously the leaving group departs. youtube.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. Strong, bulky bases tend to favor the E2 pathway over substitution reactions (SN2). youtube.com For this compound, a strong base would abstract a proton from either the methyl group or the benzylic carbon, leading to the formation of different isomeric alkenes. The stereochemistry of the E2 reaction is typically anti-periplanar, meaning the proton being abstracted and the leaving group are on opposite sides of the C-C bond.

The choice between E1 and E2 can be directed by the reaction conditions. For instance, using a strong, non-nucleophilic base will favor the E2 mechanism, while a weak base in a protic solvent will favor the E1 pathway. youtube.com

Selective Formation of Olefins and Alkynes from Brominated Precursors

The selective formation of olefins (alkenes) from this compound can be achieved through controlled elimination reactions. The regioselectivity of the elimination (Zaitsev's rule vs. Hofmann's rule) can be influenced by the choice of base. A small, strong base like sodium ethoxide would likely favor the more substituted, thermodynamically more stable alkene (Zaitsev product), which would be 1-chloro-4-(prop-1-en-2-yl)benzene. Conversely, a bulky base like potassium tert-butoxide might favor the less substituted, sterically less hindered alkene (Hofmann product), 1-chloro-4-(prop-1-en-1-yl)benzene.

The synthesis of alkynes from brominated precursors typically involves a double dehydrohalogenation of a vicinal or geminal dihalide. Since this compound is a monohalogenated alkane (at the propyl chain), it is not a direct precursor for alkyne formation through simple elimination. To form an alkyne, it would first need to be converted to a dihalide, for example, by radical bromination to introduce a second bromine atom.

Metal-Mediated and Cross-Coupling Reactions of this compound

The presence of the aryl chloride and alkyl bromide moieties in this compound opens up possibilities for various metal-mediated cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling: Suzuki, Heck, and Sonogashira

Palladium catalysts are highly versatile and widely used for cross-coupling reactions involving aryl halides. rsc.org The reactivity of the two halogen atoms in this compound will differ significantly. The C(sp2)-Cl bond of the chlorobenzene ring is generally less reactive in oxidative addition to Pd(0) than the C(sp3)-Br bond. However, under many standard cross-coupling conditions, the aryl chloride can be made to react. Selective coupling at the aryl chloride position is a key consideration.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. nobelprize.orglibretexts.org To functionalize the aromatic ring of this compound, it could be coupled with various aryl or vinyl boronic acids. nih.govnih.govresearchgate.net The general mechanism involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org this compound, specifically the aryl chloride part, can be coupled with alkenes like acrylates or styrenes to form substituted alkenes. researchgate.net The catalytic cycle is initiated by the oxidative addition of the aryl chloride to Pd(0). libretexts.org

Sonogashira Reaction: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.org The aryl chloride of this compound can be coupled with a terminal alkyne to introduce an alkynyl group onto the benzene ring. nih.govresearchgate.netresearchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | Biaryl, Styrene derivative |

| Heck | Alkene | Pd(0) catalyst, Base | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | Arylalkyne |

Nickel-Catalyzed Reactions and their Mechanistic Pathways

Nickel catalysts have emerged as a powerful alternative to palladium, often showing different reactivity and being more cost-effective. rsc.org Nickel catalysts are particularly effective in coupling reactions involving less reactive electrophiles like aryl chlorides. rsc.org

Nickel-catalyzed cross-coupling reactions of this compound would likely proceed via a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle. osti.govresearchgate.net The reaction with the aryl chloride would involve the oxidative addition of the C-Cl bond to a Ni(0) species. rsc.org Nickel catalysts can also be used for cross-electrophile coupling reactions, which could potentially involve both the alkyl bromide and the aryl chloride parts of the molecule. Recent studies have shown that nickel-catalyzed reactions can proceed through various mechanisms, including radical pathways. nih.gov For instance, visible light-induced nickel catalysis has been used for the alkylation of certain substrates with alkyl bromides. nih.gov Nickel catalysis can also be used for stereospecific cross-couplings. nih.gov

Oxidative Addition and Reductive Elimination Mechanisms in Catalysis

Oxidative addition and reductive elimination are fundamental steps in the catalytic cycles of many cross-coupling reactions. acs.orgnih.gov

Oxidative Addition: This is typically the first step in the catalytic cycle, where the metal center's oxidation state and coordination number increase. uwindsor.ca In the context of this compound, the palladium or nickel catalyst in a low oxidation state (e.g., Pd(0) or Ni(0)) would insert into the carbon-halogen bond. The oxidative addition of the aryl chloride (C-Cl) bond to the metal center is generally the rate-determining step. libretexts.org The reactivity order for oxidative addition is typically C-I > C-Br > C-Cl. Therefore, selective reaction at the C-Cl bond in the presence of a C-Br bond (on the alkyl chain) would require careful choice of catalyst and reaction conditions. However, in the context of cross-coupling, the aryl halide is the typical reaction partner.

Reductive Elimination: This is the final step in many catalytic cycles, where a new bond is formed between two ligands on the metal center, and the metal's oxidation state and coordination number decrease, regenerating the active catalyst. acs.org For example, in a Suzuki reaction, after transmetalation, the two organic groups (the aryl group from this compound and the organic group from the boronic acid) are reductively eliminated from the palladium center to form the final product.

Radical Reactions and Associated Mechanistic Studies

The C-Br bond in the 2-bromopropyl group is susceptible to homolytic cleavage to form a radical intermediate, especially under photolytic or radical initiator conditions. This radical could then participate in various reactions, such as radical addition to alkenes or radical cyclization if a suitable intramolecular trap is present.

Recent studies on nickel-catalyzed reactions have highlighted the potential for radical pathways. nih.gov The oxidative addition of aryl halides to Ni(0) can proceed through a one-electron pathway, forming an aryl radical. nih.gov This opens up alternative mechanistic possibilities for the reactions of this compound beyond the traditional two-electron oxidative addition/reductive elimination cycles.

Application of 1 2 Bromopropyl 4 Chlorobenzene As a Synthetic Building Block

Precursor for Complex Organic Molecules and Fine Chemicals

The reactivity of the benzylic bromide in 1-(2-Bromopropyl)-4-chlorobenzene is a key feature that allows for its elaboration into more complex structures. Benzylic halides are known to readily participate in nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, thereby enabling the synthesis of a variety of fine chemicals. For instance, reaction with different nucleophiles can lead to the formation of ethers, esters, azides, and other functionalized derivatives, which can then be further transformed.

The presence of both chloro and bromo substituents on aromatic compounds has been noted to potentially enhance their biological activities, such as antimicrobial and antioxidant properties. mdpi.com This suggests that derivatives of this compound could be precursors to novel bioactive molecules.

Role in the Synthesis of Chiral Compounds and Enantioselective Transformations

The secondary carbon atom attached to the bromine in this compound is a prochiral center. This structural feature opens the door to the synthesis of chiral molecules through enantioselective transformations. The development of rhodium-catalyzed allylic alkylation of acyclic α-alkoxy aryl ketones using chiral phosphite (B83602) ligands has demonstrated a successful strategy for achieving high enantioselectivity in reactions involving similar prochiral nucleophiles. rsc.org Such methodologies could potentially be adapted for the enantioselective substitution of the bromide in this compound, providing access to enantioenriched products.

The ability to perform enantioselective reactions is of paramount importance in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry. While specific examples for this compound are not extensively documented in publicly available literature, the general principles of asymmetric synthesis strongly support its potential as a substrate for creating chiral compounds.

Intermediate in the Construction of Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal and materials chemistry. The structure of this compound makes it a suitable precursor for the synthesis of various heterocyclic systems. The bromo-substituted propyl chain can be utilized in intramolecular cyclization reactions to form fused ring systems. For example, the bromination of certain quinoline (B57606) alkaloids has been shown to be accompanied by intramolecular cyclization, leading to the formation of new penta- and hexa-cyclic structures. nih.gov

Furthermore, the benzylic bromide can be used to alkylate nitrogen, oxygen, or sulfur-containing heterocycles, thereby introducing the 4-chlorophenylpropyl moiety into a pre-existing heterocyclic scaffold. Palladium-catalyzed intramolecular C-H arylation is another powerful tool for the synthesis of fused nitrogen-containing heterocycles from precursors bearing a C-Br bond. beilstein-journals.org A plausible synthetic route could involve the initial substitution of the bromide in this compound with a suitable nitrogen-containing group, followed by a palladium-catalyzed intramolecular cyclization to construct a novel heterocyclic framework.

Utility in Pharmaceutical and Agrochemical Intermediate Synthesis

Halogenated aromatic compounds are prevalent in both pharmaceutical and agrochemical agents. The structural motifs present in this compound are found in various biologically active molecules. For instance, bromosubstituted benzofurans have been identified as possessing high antitumor activity. mdpi.com While not a direct precursor, the synthesis of such compounds often involves intermediates with similar functionalities.

The synthesis of various bioactive molecules often relies on multicomponent reactions, which can efficiently generate molecular complexity from simple starting materials. bohrium.com Halogenated building blocks like this compound can be valuable components in such reactions. The presence of both a chloro and a bromo substituent can influence the biological activity of the final products, with studies showing that di-halogenated compounds can exhibit enhanced antimicrobial and antioxidant potential. mdpi.com

Integration into Multi-Step Total Synthesis Strategies of Target Molecules

The versatility of this compound as a functionalized building block makes it a candidate for integration into complex, multi-step total synthesis campaigns. In the synthesis of complex natural products or designed target molecules, the strategic introduction of functional groups is crucial. A building block like this compound offers a handle for introducing a substituted aromatic ring early in a synthetic sequence.

For example, in a multi-step synthesis, the bromine atom could be displaced by a nucleophile to form a key carbon-carbon or carbon-heteroatom bond. The chloro-substituted aromatic ring could then be further functionalized at a later stage through cross-coupling reactions or other aromatic substitution methods. The ability to perform a sequence of reactions to produce a target molecule is fundamental to organic synthesis, and intermediates like this compound provide the necessary reactive sites to enable such transformations. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 1-(2-Bromopropyl)-4-chlorobenzene, enabling the unambiguous assignment of its stereochemistry and regiochemistry.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for confirming the primary structure of this compound.

In the ¹H NMR spectrum of a related compound, (2-bromopropyl)benzene, the chemical shifts provide clear evidence for the propyl chain and the phenyl ring. chemicalbook.com For this compound, the aromatic protons would exhibit a characteristic splitting pattern, typically an AA'BB' system, due to the para-substitution on the benzene (B151609) ring. The protons of the propyl group would appear as distinct signals: a doublet for the methyl protons, a multiplet for the methine proton adjacent to the bromine, and a multiplet for the benzylic methylene (B1212753) protons.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the chloro and bromopropyl substituents. The carbon bearing the chlorine atom will be shifted downfield, as will the carbon attached to the propyl group. The carbons of the propyl chain will also have characteristic chemical shifts, with the carbon bonded to the bromine atom being significantly deshielded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.1 - 7.4 | 128 - 135 |

| Methine Proton (CH-Br) | 4.2 - 4.5 | 45 - 55 |

| Methylene Protons (CH₂) | 2.9 - 3.3 | 40 - 50 |

| Methyl Protons (CH₃) | 1.6 - 1.8 | 20 - 25 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Beyond basic structural confirmation, advanced NMR techniques are invaluable for elucidating reaction pathways and monitoring reaction progress in real-time. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) can establish connectivity between protons and carbons, confirming the regiochemistry of the bromination and the substitution pattern on the aromatic ring.

For reaction monitoring, time-resolved NMR spectroscopy can track the disappearance of starting materials and the appearance of products and intermediates. This provides crucial kinetic data and insights into the reaction mechanism. For instance, in related halogen-lithium exchange reactions, in-situ monitoring has been shown to be highly effective. americanpharmaceuticalreview.com

Mass Spectrometry (MS) for Elucidation of Reaction Products and Fragmentation Pathways

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating the structure of reaction products and intermediates. The molecular ion peak in the mass spectrum will confirm the molecular formula of the compound. For 1-(1-bromopropyl)-4-chlorobenzene, a related isomer, the predicted monoisotopic mass is 231.96544 Da. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragments for this compound would include the loss of a bromine radical, the loss of a propyl group, and the formation of a tropylium (B1234903) ion. Analysis of these fragments helps to confirm the connectivity of the molecule. For instance, in the mass spectrum of the related (2-bromopropyl)benzene, major peaks are observed at m/z 119 and 91, corresponding to the loss of bromine and the formation of the tropylium ion, respectively. nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure |

| [M]⁺ | ~232/234/236 | Molecular ion (showing isotopic pattern for Br and Cl) |

| [M-Br]⁺ | ~153/155 | Loss of Bromine radical |

| [C₇H₆Cl]⁺ | ~125/127 | Chlorotropylium ion |

| [C₆H₄Cl]⁺ | ~111/113 | Chlorophenyl cation |

Note: The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for fragments containing these atoms.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Progress Monitoring

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying functional groups and monitoring the progress of reactions involving this compound. mdpi.comnih.gov

The IR spectrum of this compound will show characteristic absorption bands for the C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and the C-Br and C-Cl stretching vibrations. The out-of-plane C-H bending vibrations in the low-frequency region can confirm the para-substitution pattern of the benzene ring. researchgate.net

Raman spectroscopy is particularly well-suited for in-situ reaction monitoring. americanpharmaceuticalreview.com The progress of a reaction, such as the formation of this compound from a precursor, can be followed by monitoring the appearance of characteristic Raman bands for the product and the disappearance of bands corresponding to the starting materials. americanpharmaceuticalreview.com For example, the C-Br stretching vibration gives a strong Raman signal that can be used to track the formation of the bromo-substituted product. americanpharmaceuticalreview.com

Table 3: Key Infrared and Raman Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-Cl Stretch | 1100 - 1000 | IR, Raman |

| C-Br Stretch | 700 - 500 | IR, Raman |

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)

While this compound is a liquid at room temperature, X-ray crystallography can be an invaluable tool for determining the precise three-dimensional structure of solid derivatives or related crystalline compounds. researchgate.net This technique provides definitive information about bond lengths, bond angles, and the conformation of the molecule in the solid state. If a crystalline derivative of this compound can be prepared, X-ray diffraction analysis would provide the most accurate and detailed picture of its molecular geometry, confirming the stereochemistry and the substitution pattern on the benzene ring.

Theoretical and Computational Studies on 1 2 Bromopropyl 4 Chlorobenzene

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-(2-Bromopropyl)-4-chlorobenzene. These methods provide insights into the electronic distribution, molecular orbital energies, and various reactivity descriptors.

Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the molecular geometry and energy landscapes of organic molecules. For a molecule such as this compound, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

These calculations would also map out the potential energy surface, identifying transition states and intermediates for various potential reactions. This information is crucial for predicting reaction mechanisms and understanding the molecule's stability. However, a detailed search of scientific literature did not yield any specific studies that have published the optimized geometry or energy landscapes for this compound using DFT methods.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Theoretical IR and Raman spectra are obtained by calculating the vibrational frequencies of the molecule. These calculated frequencies can be correlated with experimental spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts can be calculated and compared to experimentally obtained spectra to confirm the molecular structure. At present, there are no published studies that provide a comparison between predicted and experimental spectroscopic data specifically for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The presence of a flexible propyl chain in this compound suggests the existence of multiple conformers. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.

Molecular dynamics (MD) simulations could be utilized to explore the conformational space of this compound over time. By simulating the motion of the atoms, MD can provide insights into the relative populations of different conformers and the energy barriers between them. This information is critical for understanding how the molecule behaves in different environments. Despite the utility of these methods, no specific conformational analysis or molecular dynamics simulation studies for this compound have been found in the reviewed literature.

Computational Design of Novel Reactions Involving the Chemical Compound

Computational chemistry also plays a vital role in the design of new chemical reactions. By modeling potential reaction pathways and calculating their activation energies, researchers can predict the feasibility of a new transformation. For this compound, computational methods could be used to explore its reactivity in various contexts, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic aromatic substitution on the chlorobenzene (B131634) ring.

This predictive power allows for the rational design of experiments, saving time and resources in the laboratory. The computational screening of potential catalysts and reaction conditions can accelerate the discovery of novel synthetic routes. However, the scientific literature does not currently contain any examples of the computational design of novel reactions specifically involving this compound.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 1-(2-Bromopropyl)-4-chlorobenzene Transformations

The transformation of halogenated aromatic compounds like this compound is a key area of chemical research. The development of new and efficient catalytic systems is crucial for enhancing reaction rates, selectivity, and sustainability.

Recent research has highlighted the potential of various catalysts for the transformation of brominated aromatic compounds. Copper-based catalysts, for instance, have shown considerable promise in the hydrodehalogenation of brominated aromatic pollutants. mdpi.com These catalysts, which can exist in multiple oxidation states (Cu(0), Cu(I), and Cu(II)), are effective for cleaving carbon-halogen bonds. mdpi.com Studies have demonstrated that copper nanoparticles can increase the reaction rate of hydrodebromination. mdpi.com Similarly, solid porous catalysts like zeolites and Al-MCM-41 have been investigated for the destruction and modification of halogenated aromatic compounds. nih.gov Al-MCM-41, in particular, has been shown to effectively break down complex brominated molecules into simpler bromophenols. nih.gov

The exploration of bimetallic and metal-organic framework (MOF)-based catalysts is a promising avenue. These systems can offer synergistic effects, leading to enhanced catalytic activity and stability. For instance, the combination of different metals can create active sites with unique electronic properties, facilitating bond activation and formation.

The following table summarizes the performance of various catalytic systems in the transformation of brominated aromatic compounds, providing a basis for future development for this compound.

| Catalyst Type | Transformation | Key Findings |

| Copper Nanoparticles | Hydrodebromination | Increased reaction rate compared to copper powder. mdpi.com |

| Al-MCM-41 | Cleavage of Brominated Aromatics | Total chemical modification and breakdown into bromophenols. nih.gov |

| NaY Zeolite | Trapping of Brominated Aromatics | Effective trapping ability for brominated compounds. nih.gov |

| Iodine Bromide | Bromination of Aromatics | Acts as an effective catalyst in acetic acid medium. ias.ac.in |

Exploration of New Synthetic Applications in Interdisciplinary Fields

The unique chemical structure of this compound, featuring both bromine and chlorine atoms on an aromatic ring, makes it a versatile building block for the synthesis of more complex molecules. Its potential applications extend beyond traditional organic synthesis into interdisciplinary fields such as medicinal chemistry and agricultural science.

The bromine atom in this compound can be readily displaced or used in cross-coupling reactions to introduce a wide range of functional groups. This functionalization is key to creating novel compounds with specific biological activities. For example, the synthesis of novel vinyl ether monomers capable of halogen bonding has been demonstrated, opening up possibilities for creating functional materials. nih.gov

In medicinal chemistry, the development of new pharmaceuticals often relies on the availability of diverse chemical scaffolds. Halogenated compounds are known to play a significant role in drug design, influencing factors like metabolic stability and binding affinity. The synthesis of bromoarenes, for instance, is a critical step in the production of many pharmaceuticals. organic-chemistry.org

Advanced Materials Science Applications of this compound Derivatives

The derivatization of this compound can lead to the creation of novel materials with tailored properties for advanced applications. The introduction of specific functional groups can impart desirable characteristics such as thermal stability, conductivity, and optical properties.

One promising area is the synthesis of functionalized polymers. Halogen-substituted polyphosphinoboranes, for example, have been synthesized and subsequently functionalized through reactions like Sonogashira coupling. nih.gov This approach allows for the creation of polymers with specific functionalities, such as alkyne groups, which can be further modified. nih.gov Similarly, the synthesis and polymerization of halogen-bonding vinyl ether monomers have been achieved, demonstrating the potential for creating precisely controlled polymer structures. nih.gov

The incorporation of this compound derivatives into polymer backbones or as pendant groups can lead to materials with enhanced flame retardancy, a critical property for many industrial applications. The bromine and chlorine atoms can act as radical traps upon combustion, inhibiting the spread of fire.

The following table outlines potential applications of polymers derived from this compound in materials science.

| Polymer Type | Potential Application | Key Property |

| Polyphosphinoborane Derivatives | Specialty Polymers | Post-polymerization functionalization capability. nih.gov |

| Poly(vinyl ether) Derivatives | Functional Materials | Controlled polymer structures with halogen bonding. nih.gov |

| Boron-doped Polymers | Luminescent Conjugated Polymers | Enhanced π-orbital overlap and stability. wikipedia.org |

Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthetic Routes for Halogenated Aromatics

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. These powerful computational tools can analyze vast datasets of chemical reactions to predict reactivity, optimize reaction conditions, and even design novel synthetic pathways. nih.govresearchgate.net

For halogenated aromatics like this compound, ML models can be trained on existing reaction data to predict the outcomes of various transformations. researchgate.net This predictive capability can significantly reduce the time and resources required for experimental work by identifying the most promising reaction conditions and catalysts. researchgate.net For instance, AI can be used to predict reaction outcomes, which aids in designing efficient synthetic routes. researchgate.net

Furthermore, AI algorithms can be employed for retrosynthetic analysis, breaking down a target molecule into simpler, commercially available starting materials. youtube.com This approach can help chemists devise efficient and cost-effective synthetic routes for complex derivatives of this compound. The integration of AI with robotic systems for automated synthesis is another exciting frontier that could accelerate the discovery of new reactions and molecules. nih.gov

Computational chemistry, including quantum chemical calculations, plays a vital role in understanding reaction mechanisms and predicting reaction pathways. catalysis.bloggrnjournal.usnih.gov These methods can provide detailed insights into the energetics and transition states of reactions involving this compound, complementing the predictions made by ML models.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromopropyl)-4-chlorobenzene, and how can reaction conditions be optimized?

- Methodological Answer : A plausible synthesis involves alkylation of 4-chlorobenzene derivatives. For example, nucleophilic substitution using 1-bromo-3-chloropropane with 4-chlorophenol under basic conditions (e.g., K₂CO₃ in acetonitrile at 65°C) could yield the target compound. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Monitoring by TLC and optimizing reaction time/temperature can improve yields. Similar alkylation strategies are validated for analogous compounds like 1-(Allyloxy)-4-chlorobenzene .

- Key Parameters :

| Reagent | Solvent | Temperature | Catalyst | Yield Reference |

|---|---|---|---|---|

| 3-bromopropane | Acetonitrile | 65°C | K₂CO₃ | ~60–70% (analogous reactions) |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Expect signals for the aromatic protons (δ 7.2–7.4 ppm, doublets) and alkyl chain (δ 1.8–3.5 ppm for CH₂ groups). The bromine atom induces deshielding in adjacent protons .

- FT-IR : Key peaks include C-Br stretch (~550–650 cm⁻¹) and C-Cl aromatic bend (~1100 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z ~232 (C₉H₁₀BrCl⁺) with fragmentation patterns confirming the bromopropyl substituent .

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer :

- Storage : Inert atmosphere, sealed containers at 2–8°C to prevent degradation.

- PPE : Nitrile gloves, lab coats, and fume hoods are mandatory.

- Emergency Protocols : For skin contact, wash with water (15+ mins) and seek medical attention. Environmental hazards (H411) require containment to avoid aquatic toxicity .

Advanced Research Questions

Q. How does the bromopropyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The C-Br bond in the bromopropyl chain can act as an electrophilic site, competing with the aryl chloride. To prioritize aryl coupling, use Pd(OAc)₂ with SPhos ligand in THF/water (3:1) at 80°C. The bulky ligand suppresses alkyl bromide reactivity, favoring aryl-Cl activation. Monitor selectivity via GC-MS or HPLC .

- Example Conditions :

| Catalyst | Ligand | Solvent | Temperature | Selectivity (Aryl vs. Alkyl) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | THF/H₂O | 80°C | >90% aryl coupling |

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can confirm bond angles and substituent orientation. For poorly diffracting crystals, synchrotron radiation improves resolution. Compare experimental data with DFT-optimized structures (B3LYP/6-31G*) to validate steric/electronic effects .

Q. How do contradictory reactivity results arise in nucleophilic substitutions, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from solvent polarity (e.g., DMSO vs. acetonitrile) or competing elimination pathways. Kinetic studies (e.g., using Eyring plots) can differentiate SN1/SN2 mechanisms. For example, in polar aprotic solvents, SN2 dominates, while tertiary carbocations (if formed) favor SN1. NMR monitoring of intermediates (e.g., alkyl halide degradation) clarifies pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.